Octreotide

Vue d'ensemble

Description

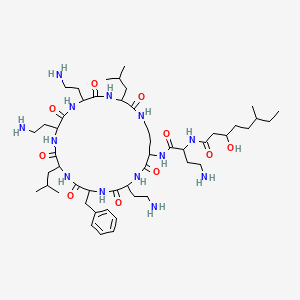

Octreotide is a synthetic octapeptide that mimics the natural hormone somatostatin. It is primarily used in the treatment of acromegaly, a condition characterized by excessive growth hormone production, and various types of tumors, including carcinoid tumors and vasoactive intestinal peptide-secreting tumors . This compound is more potent than somatostatin in inhibiting the secretion of growth hormone, glucagon, and insulin .

Applications De Recherche Scientifique

Octreotide has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

Biology: this compound is employed in research on hormone regulation and receptor interactions.

Medicine: It is extensively used in clinical research for the treatment of acromegaly, carcinoid tumors, and other hormone-related disorders

Mécanisme D'action

Target of Action

Octreotide, a synthetic peptide drug, primarily targets the somatostatin receptors, specifically SSTR2 and SSTR5 . These receptors are involved in inhibiting the secretion of several hormones, including growth hormone, glucagon, and insulin .

Mode of Action

This compound mimics the natural hormone somatostatin, but it is a more potent inhibitor of growth hormone, glucagon, and insulin . It binds predominantly to the somatostatin receptors SSTR2 and SSTR5 . The interaction of this compound with these receptors inhibits the secretion of the aforementioned hormones, thereby controlling their levels in the body .

Biochemical Pathways

This compound affects multiple biochemical pathways due to its inhibitory effect on various hormones. For instance, it suppresses the secretion of growth hormone, leading to a decrease in the levels of insulin-like growth factor 1 (IGF-1), a hormone that promotes cell growth and proliferation . This can lead to a reduction in symptoms associated with conditions like acromegaly, where there is an overproduction of growth hormone .

Pharmacokinetics

This compound exhibits a three-phase pharmacokinetic profile . It has a bioavailability of 60% when administered intramuscularly and 100% when administered subcutaneously . It is primarily metabolized in the liver and has an elimination half-life of approximately 1.7 to 1.9 hours . About 32% of the drug is excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on hormone secretion. By suppressing the secretion of growth hormone, glucagon, and insulin, this compound can help regulate abnormal cell growth and metabolism . It has been shown to inhibit cell proliferation and induce apoptosis in certain cell types .

Action Environment

Environmental factors such as relative humidity and temperature can influence the stability of this compound . Studies have shown that the compound remains remarkably stable under different humidity levels and temperatures . Changes in these environmental factors can lead to a structural evolution in terms of lattice parameters and volume of the unit cell .

Analyse Biochimique

Biochemical Properties

Octreotide plays a significant role in biochemical reactions. It interacts with somatostatin receptors, particularly SSTR2 and SSTR5 . The interaction between this compound and these receptors leads to a variety of physiological actions, such as the inhibition of the release of several hormones . This includes the inhibition of anterior pituitary growth hormone and thyroid-stimulating hormone, and peptides of the gastroenteropancreatic endocrine system .

Cellular Effects

This compound has various effects on different types of cells. For instance, it has been found to inhibit osteoblasts and MC3T3-E1 cell proliferation and increase MC3T3-E1 cell apoptosis . It also has a direct effect on bone cells, which may have clinically relevant implications for the management of skeletal health in subjects with acromegaly and metastatic neuroendocrine tumors .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules. It binds to somatostatin receptors coupled to phospholipase C through G proteins, leading to smooth muscle contraction in the blood vessels . The downstream effects stimulate phospholipase C, the production of 1,4,5-inositol triphosphate, and action on the L-type calcium channels, leading to the inhibition of growth hormone .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability over time. For instance, a study on the structural evolution of this compound revealed that the compound is remarkably stable, and no structural transitions were observed . The compound retains its orthorhombic symmetry .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in dogs and cats, this compound is administered at 10–20 μg per animal subcutaneously every 8–12 hours or 10 μg/kg subcutaneously every 8 hours .

Metabolic Pathways

This compound is involved in several metabolic pathways. It inhibits the release of several hormones, including growth hormone, glucagon, and insulin . This inhibition affects the metabolic flux and metabolite levels in the body.

Transport and Distribution

This compound is transported and distributed within cells and tissues. A study found that this compound stimulated lymphatic contractility, suggesting that it increases lymphatic drainage capacity in situations with high lymphatic afterload .

Subcellular Localization

Studies have shown that this compound can stimulate lymphatic contractility, suggesting a potential role in the lymphatic system .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Octreotide can be synthesized using both liquid-phase and solid-phase peptide synthesis methods . The liquid-phase synthesis involves the stepwise addition of amino acids in solution, followed by deblocking and oxidative cyclization to form the cyclic structure . The solid-phase synthesis involves anchoring the first amino acid to a solid resin, followed by sequential addition of protected amino acids, and finally, cleavage from the resin and cyclization .

Industrial Production Methods: Industrial production of this compound typically employs solid-phase peptide synthesis due to its efficiency and scalability . The process involves the use of automated peptide synthesizers, which facilitate the rapid and precise addition of amino acids. The final product is purified using high-performance liquid chromatography to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: Octreotide undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or iodine under mild conditions.

Substitution: Substitution reactions often involve nucleophilic reagents that target specific functional groups within the peptide.

Major Products:

Oxidation: Oxidation of this compound can lead to the formation of disulfide bonds, enhancing its stability.

Reduction: Reduction reactions typically result in the cleavage of disulfide bonds, leading to linear peptide forms.

Substitution: Substitution reactions can introduce various functional groups, such as fluorophores or lipids, to enhance the peptide’s properties.

Comparaison Avec Des Composés Similaires

Lanreotide: Another somatostatin analog used for similar indications.

Pasireotide: A newer somatostatin analog with a broader receptor binding profile.

Uniqueness of Octreotide: this compound is unique due to its high potency and longer half-life compared to natural somatostatin . It also has a well-established safety profile and is available in various formulations, including immediate-release and long-acting release .

Propriétés

Key on ui mechanism of action |

Octreotide binds to somatostatin receptors coupled to phospholipase C through G proteins and leads to smooth muscle contraction in the blood vessels. Downstream effects that stimulate phospholipase C, the production of 1, 4,5-inositol triphosphate, and action on the L-type calcium channels lead to the inhibition of growth hormone, treating the various growth-hormone and metabolic effects of acromegaly. Octreotide's suppression of luteinizing hormone (LH), reduction in splanchnic blood flow, and inhibition of serotonin, gastrin, vasoactive intestinal peptide, secretin, motilin, and pancreatic polypeptide provide relief for the gastrointestinal and flushing symptoms of carcinoid and/or VIPoma tumors. |

|---|---|

Numéro CAS |

83150-76-9 |

Formule moléculaire |

C49H66N10O10S2 |

Poids moléculaire |

1019.2 g/mol |

Nom IUPAC |

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-(1,3-dihydroxybutan-2-yl)-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/C49H66N10O10S2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64)/t28?,29-,34-,36+,37+,38-,39?,40+,41+,42+/m1/s1 |

Clé InChI |

DEQANNDTNATYII-MEUDYGGUSA-N |

SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O |

SMILES isomérique |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O |

SMILES canonique |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O |

Apparence |

Solid powder |

melting_point |

153-156 |

Key on ui other cas no. |

83150-76-9 |

Description physique |

Liquid |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

79517-01-4 (acetate salt) |

Séquence |

FCFWKTCT |

Durée de conservation |

>2 years if stored properly |

Solubilité |

1.22e-02 g/L |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Compound 201 995 Compound 201-995 Compound 201995 Octreotide Octreotide Acetate Octreotide Acetate Salt SAN 201 995 SAN 201-995 SAN 201995 Sandostatin Sandostatine Sandoz 201 995 Sandoz 201-995 Sandoz 201995 SM 201 995 SM 201-995 SM 201995 SMS 201 995 SMS 201-995 SMS 201995 |

Origine du produit |

United States |

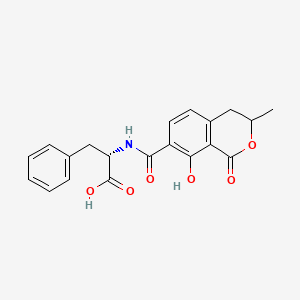

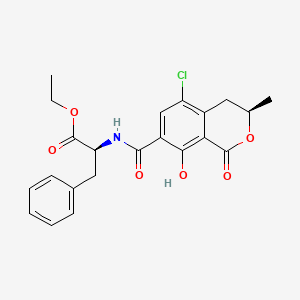

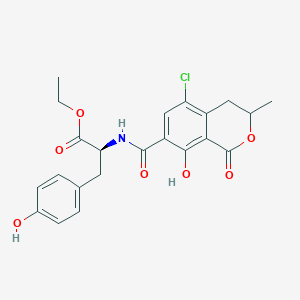

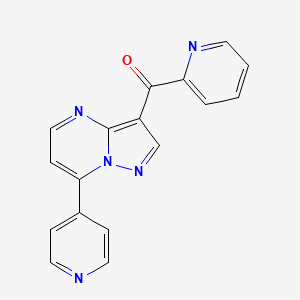

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.